(+)-beta-Irone

Catalog No.
S13250624
CAS No.
35124-15-3
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-beta-Irone

CAS Number

35124-15-3

Product Name

(+)-beta-Irone

IUPAC Name

(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1

InChI Key

BGKCUGPVLVNPSG-ANYFNZRUSA-N

Canonical SMILES

CC1CCC(=C(C1(C)C)C=CC(=O)C)C

Isomeric SMILES

C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C

(+)-beta-Irone is a natural product found in Ganoderma lucidum with data available.

(+)-beta-Irone, also known as 6-methyl-beta-ionone, is an organic compound with the molecular formula C14H22OC_{14}H_{22}O. It belongs to the class of irones, which are cyclic ketones derived from the degradation of carotenoids. The compound is characterized by its pleasant floral scent, which is reminiscent of violets, making it a valuable ingredient in perfumery and flavoring industries. Its structure features a cyclohexene ring and a butenone side chain, contributing to its unique aromatic properties .

The chemistry of (+)-beta-Irone includes various transformations that can be utilized in synthetic organic chemistry. Notably, it can undergo:

  • Nucleophilic Additions: The carbonyl group in beta-irone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Cyclization Reactions: Under acidic conditions, beta-irone can participate in cyclization reactions that yield various cyclic compounds.
  • Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to yield alcohol derivatives.

These reactions are crucial for synthesizing related compounds and exploring their biological activities .

Research indicates that (+)-beta-Irone exhibits several biological activities, including:

  • Antioxidant Properties: Studies have shown that beta-irone possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity: Some investigations suggest that beta-irone has potential antimicrobial properties, making it a candidate for use in natural preservatives or therapeutic agents .
  • Sensory Effects: Due to its pleasant aroma, beta-irone is often used in aromatherapy and perfumery, where it is believed to have mood-enhancing effects.

Several synthetic pathways have been developed for the production of (+)-beta-Irone:

  • Total Synthesis from Geranyl Acetate: A notable method involves the ene reaction of phenylsulfonyl chloride with geranyl acetate, followed by several steps to yield racemic beta-irone. This method emphasizes high-pressure techniques for olefination .
  • Biotransformation Approaches: Recent advancements have explored enzymatic pathways for synthesizing beta-irone from simpler precursors like psi-ionone using engineered enzymes. This method shows promise for producing beta-irone sustainably from renewable resources .
  • Acid-Catalyzed Reactions: Acid-mediated cyclization techniques have also been applied to create beta-irone from various precursors, showcasing its versatility in synthetic organic chemistry .

(+)-beta-Irone finds applications across various fields:

  • Perfumery: Its floral scent makes it a popular choice in fragrance formulations, often used to impart violet-like notes.
  • Flavoring Agents: It is utilized in food products and beverages for its pleasant aroma.
  • Cosmetics: Beta-irone is incorporated into cosmetic products for its fragrance and potential skin benefits.
  • Pharmaceuticals: Due to its biological activity, it may have applications in developing new therapeutic agents .

Interaction studies involving (+)-beta-Irone focus on its sensory properties and biological effects:

  • Sensory Interactions: Research has demonstrated how beta-irone interacts with other fragrance compounds to enhance or modify scent profiles. This property is particularly valuable in perfumery where blending different notes is essential .
  • Biological Interactions: Studies on the compound's interaction with biological systems suggest potential synergistic effects when combined with other natural extracts or compounds, enhancing its antioxidant and antimicrobial activities .

Similar compounds to (+)-beta-Irone include:

Compound NameStructure CharacteristicsUnique Features
Alpha-IroneContains a similar cyclohexene structureMore floral and less fruity aroma than beta-irone
IononeShares the same base structure but differs in substituentsLess complex aroma profile
Gamma-IroneHas a different ring structureDistinctive earthy notes compared to beta-irone
6-MethyliononeStructural isomer with similar functional groupsSlightly different aroma profile

Each of these compounds shares structural similarities with (+)-beta-Irone but exhibits unique aromatic profiles or biological activities that distinguish them from one another. The presence of different substituents on the cyclohexene ring significantly affects their olfactory characteristics and applications in various industries .

Classical Chemical Synthesis Routes

Cyclization Reactions of 9,10-Cyclomethylene Pseudoionones

The cyclization of 9,10-cyclomethylene pseudoionones represents one of the most established synthetic approaches for the preparation of (+)-beta-irone [5] [8]. This methodology involves the acid-catalyzed intramolecular cyclization of pseudoionone derivatives to form the characteristic six-membered ring structure of irone isomers [13] [14].

The optimal cyclization conditions for irone synthesis have been systematically investigated, with research demonstrating that the reaction time should be maintained within 45 minutes, the reaction temperature at -70°C, and the molar ratio of 9,10-cyclomethylene pseudoionones to chlorosulfonic acid at 1:4 [5] [8]. Under these optimized conditions, the combined yield of irone isomers can reach 90.1%, with the content distribution showing 60.2% alpha-irone, 29.0% beta-irone, and 8.0% gamma-irone as determined by gas chromatography with area normalization method [5] [8].

The reaction mechanism for pseudoionone cyclization involves the initial protonation of the pseudoionone molecule through interaction with surface Brønsted acid sites, leading to the formation of a common cationic cyclic intermediate [31]. From this cyclic intermediate, the three irone isomers are formed through parallel pathways via proton detachment [31]. The cyclization reaction proceeds rapidly at low temperature, with preliminary mechanism studies indicating that the formation of the cyclic structure can be completed efficiently under cryogenic conditions [5] [8].

Table 1: Optimized Cyclization Conditions for Irone Synthesis

ParameterOptimal ValueYield Impact
Reaction Time45 minutesMaximum conversion
Temperature-70°CEnhanced selectivity
Molar Ratio (Pseudoionone:Chlorosulfonic Acid)1:490.1% combined yield
Alpha-irone Content60.2%Primary product
Beta-irone Content29.0%Secondary product
Gamma-irone Content8.0%Minor product

The structural confirmation of irone isomers has been accomplished through comprehensive nuclear magnetic resonance spectroscopy analysis, including both proton and carbon-13 nuclear magnetic resonance techniques [5] [8]. The cyclization mechanism demonstrates high efficiency in converting linear pseudoionone precursors to the desired cyclic irone structures through a controlled acid-catalyzed process [13] [14].

The selectivity toward different irone isomers can be influenced by reaction conditions, with temperature playing a particularly critical role in determining the product distribution [15] [31]. At elevated temperatures, the contribution of alpha-irone increases at the expense of gamma-irone, while beta-irone concentration remains relatively constant, confirming that beta-irone functions as both a primary and terminal product in the reaction pathway [31].

Intramolecular Thermal H-Ene Reactions of Allysilanes

The intramolecular thermal hydrogen-ene reactions of allylsilanes provide an alternative synthetic approach for the stereoselective formation of (+)-beta-irone derivatives [11]. This methodology exploits the unique reactivity of silicon-containing substrates to achieve cyclization through a concerted mechanism involving hydrogen transfer and carbon-carbon bond formation [11] [18].

Allylsilanes demonstrate enhanced reactivity in ene reactions due to the hyperconjugation effect of the sigma carbon-silicon bond [11]. The silyl group effectively lowers the energy of the transition state, allowing the reaction to proceed at temperatures lower than those required for corresponding all-carbon analogues, thereby increasing selectivity and excluding the formation of undesirable by-products [11].

The intramolecular carbonyl-ene reaction of allylsilanes has been successfully employed in the synthesis of stereodefined products [11]. In particular, the reaction involves a highly asynchronous transition state featuring a well-developed carbon-carbon bond prior to a relatively late proton transfer toward the oxygen atom [11] [18]. This mechanistic pathway is favored by the stabilization of the partial positive charge at the carbon atom beta to silicon, known as the beta-effect [11].

Table 2: Thermal H-Ene Reaction Parameters for Allylsilane Cyclization

Reaction ComponentTemperature RangeSelectivity FactorProduct Distribution
Oxo-allylsilanes (PhMe2Si)150-200°CClassical pathwayDesilylated products
Oxo-allylsilanes (t-BuPh2Si)120-180°CEne mechanismSilyl-retained products
Substrate stericsVariableHighRegioselective formation
Transition state energyReduced by SiEnhancedImproved yields

The choice of silyl protecting group significantly influences the reaction outcome [11]. Allylsilanes containing the phenyldimethylsilyl group undergo allylsilane-terminated cyclizations with loss of the silicon group following the classical electrophilic substitution mechanism involving stabilized carbocations beta to silicon [11]. In contrast, allylsilanes bearing the tert-butyldiphenylsilyl group demonstrate different behavior, maintaining the silyl group and proceeding through an intramolecular carbonyl-ene reaction pathway [11].

The stereochemical outcome of the thermal ene reaction is controlled by the precise geometric requirements for the concerted process [11] [18]. The reaction demonstrates high levels of regio- and stereocontrol due to the silicon tether effect, which predicts favorable outcomes based on the spatial arrangement of reacting centers [11]. Subsequent oxidative removal of the silicon tether allows for further functionalization while maintaining the stereochemical integrity established during the cyclization process [11].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis strategies for (+)-beta-irone has emerged as a significant area of research, focusing on the stereoselective formation of the compound through chiral catalyst systems [12] [21]. These methodologies aim to achieve high enantioselectivity while maintaining practical synthetic efficiency [16] [21].

Asymmetric catalysis approaches for beta-irone synthesis employ various chiral catalyst systems, including transition metal complexes with chiral ligands and organocatalytic systems [12] [21]. The use of substitutionally labile yet configurationally stable chiral-at-metal complexes has shown particular promise in achieving high performance asymmetric catalysis [16]. These catalyst systems utilize metal centrochirality as the sole element of chirality, relying entirely on achiral ligands in the coordination sphere [16].

Table 3: Asymmetric Catalyst Systems for Beta-Irone Synthesis

Catalyst TypeChiral ElementEnantioselectivityReaction ConditionsSubstrate Scope
Chiral Metal ComplexMetal-centered chirality90-98% enantiomeric excess0.25-2 mol% loadingBroad tolerance
OrganocatalystLigand chirality85-95% enantiomeric excessAmbient conditionsModerate scope
Dual CatalysisMultiple chiral centers>95% enantiomeric excessControlled environmentSpecialized substrates
Hypervalent IodineChiral iodine center61-97% enantiomeric excessLow temperatureAryl substrates

The configurational stability of chiral metal centers enables the retention of stereochemical information even in the presence of exchange-labile ligands [16]. This property is particularly valuable for iridium-based catalyst systems, where the high configurational inertness of iridium complexes permits the maintenance of metal-centered chirality throughout the catalytic cycle [16]. The resulting bis-cyclometalated iridium complexes demonstrate excellent substrate scope for highly enantioselective transformations at low catalyst loadings [16].

Asymmetric induction in beta-irone synthesis can be achieved through various mechanistic pathways [30]. Internal asymmetric induction utilizes a chiral center bound to the reactive center through a covalent bond, often derived from chiral pool synthesis [30]. External asymmetric induction introduces chiral information in the transition state through a chiral catalyst or ligand, representing the most economically desirable method for asymmetric synthesis [30].

The stereochemical control in asymmetric synthesis relies on the preferential formation of one enantiomer over the other through the influence of chiral features present in the catalyst system [30] [34]. This control can be achieved through diastereoselective reduction of enantiopure substrates or through catalytic asymmetric reduction mediated by external chiral ligands [34]. The facial selectivity of reduction steps plays a crucial role in determining the absolute stereochemistry of the final product [34].

Solvent and Temperature Optimization in Cyclization Processes

The optimization of solvent and temperature parameters represents a critical aspect of efficient cyclization processes for (+)-beta-irone synthesis [13] [15] [27]. Systematic investigation of these parameters has revealed significant effects on reaction yield, selectivity, and product distribution [31].

Temperature optimization studies have demonstrated that the cyclization of pseudoionone to irone isomers exhibits strong temperature dependence [13] [15]. The reaction proceeds optimally at low temperatures, with -70°C identified as the optimal temperature for achieving maximum combined yield while maintaining favorable product distribution [5] [8]. At this temperature, the reaction mechanism allows for rapid cyclization while minimizing side reactions and decomposition pathways [5] [8].

Table 4: Temperature Effects on Cyclization Yield and Selectivity

Temperature (°C)Reaction RateAlpha-irone (%)Beta-irone (%)Gamma-irone (%)Combined Yield (%)
-70Optimal60.229.08.090.1
-50Increased58.527.89.287.3
-30High55.126.411.883.7
0Very High48.224.115.476.8
25Maximum42.722.818.969.2

The influence of temperature on isomer distribution reveals important mechanistic insights [31]. At higher reaction temperatures, the contribution of alpha-irone increases from 35% to 45.2% at the expense of gamma-irone as the reaction temperature increases from 343 K to 383 K [31]. The beta-irone contribution remains relatively constant at approximately 20% across different temperatures, confirming its role as both a primary and terminal product [31].

Solvent selection significantly impacts the cyclization process efficiency and selectivity [13] [27]. The reaction has been successfully conducted in various solvent systems, including low-boiling-point inert solvents that facilitate temperature control and product isolation [15]. The use of biphasic systems, such as sulfuric acid-toluene mixtures, has been investigated to overcome mass transfer limitations while maintaining reaction efficiency [13].

Table 5: Solvent System Effects on Cyclization Performance

Solvent SystemPhase TypeMass TransferYield EfficiencyProduct Purity
TolueneMonophasicExcellentHighGood
DichloromethaneMonophasicExcellentHighExcellent
Sulfuric Acid-TolueneBiphasicLimitedModerateGood
1-NitropropaneMonophasicExcellentVery HighExcellent
HexaneMonophasicGoodModerateFair

The optimization of reaction time in conjunction with temperature control has revealed that maintaining reaction time within 45 minutes provides optimal results [5] [8]. Extended reaction times at the optimal temperature do not significantly improve yields but may lead to increased formation of side products and reduced selectivity [5] [8]. The kinetic studies indicate that the cyclization reaction exhibits first-order kinetics with respect to the pseudoionone substrate, with an activation energy of approximately 65 kilojoules per mole [13].

The biotechnological production of (+)-beta-irone has emerged as a critical area of research, driven by the need for sustainable alternatives to traditional plant extraction methods. Metabolic engineering approaches have successfully established de novo biosynthetic pathways in various microbial hosts, enabling the production of this valuable fragrance compound from simple carbon sources [1] [2] [3].

Escherichia coli represents the most extensively studied platform for (+)-beta-irone biosynthesis. The engineered pathway typically involves the heterologous expression of the mevalonate pathway to generate isopentenyl diphosphate and dimethylallyl diphosphate, followed by the carotenoid biosynthetic pathway leading to lycopene production [2] [3]. The key breakthrough came with the identification of a promiscuous methyltransferase and cyclase enzyme (TleD/pMT) that can directly convert psi-ionone to irone in a single enzymatic step, bypassing the traditional two-step methylation and cyclization process [1]. This artificial biosynthetic route achieved a theoretical carbon yield of 65% compared to 46.7% for the native biosynthetic pathway from terpenoid precursors [1].

The optimization of Escherichia coli strains has involved multiple strategies including the enhancement of precursor supply through metabolic flux redirection, the optimization of enzyme expression levels, and the implementation of fed-batch fermentation processes. The most successful strain, designated 2O31-pMT10, achieved a production titer of approximately 86 milligrams per liter in a 5-liter bioreactor under optimized conditions [1]. This represents a significant advancement in microbial production capabilities, demonstrating the feasibility of industrial-scale biosynthesis.

Saccharomyces cerevisiae has also been employed as an alternative platform, particularly for its superior handling of complex terpenoid biosynthesis due to its native mevalonate pathway [2] [3] [4]. The yeast platform typically utilizes chromosomal integration strategies to ensure genetic stability during extended fermentation periods. Key carotenogenic genes including crtYB, crtI, and PhCCD1 from Petunia hybrida have been successfully expressed, resulting in production titers of up to 32.4 milligrams per liter [5]. The advantage of yeast systems lies in their enhanced tolerance to product toxicity and their ability to perform complex post-translational modifications of heterologous enzymes.

Yarrowia lipolytica has demonstrated exceptional potential as a production platform, achieving the highest reported titers for related ionone compounds at 380 milligrams per liter [6]. This oleaginous yeast possesses several advantageous characteristics including abundant acetyl-coenzyme A pools, enhanced lipid metabolism capabilities, and superior tolerance to oxidative stress conditions. The modular engineering approach implemented in Yarrowia lipolytica involved the systematic optimization of three distinct metabolic modules: acetyl-coenzyme A supply enhancement, mevalonate pathway flux increase, and carotenoid cleavage optimization [7].

Co-culture systems representing a novel approach have been developed to distribute metabolic burden across multiple microbial species [2] [4]. The Escherichia coli-Saccharomyces cerevisiae co-culture system leverages the strengths of both organisms, with Escherichia coli optimized for precursor biosynthesis and Saccharomyces cerevisiae specialized for product conversion. This distributed approach achieved 27 milligrams per liter of dihydro-beta-ionone production, demonstrating the potential for metabolic division of labor in biotechnological applications [2].

The success of these microbial platforms depends critically on the optimization of pathway stoichiometry and the minimization of metabolic burden. Advanced strain engineering techniques including CRISPR-Cas9-mediated genome editing, synthetic biology approaches, and systems-level metabolic modeling have been instrumental in achieving high production titers. Additionally, the implementation of dynamic regulation systems and the use of strong, constitutive promoters have enabled fine-tuning of enzyme expression levels to achieve optimal pathway flux distribution.

Microbial PlatformExpression SystemKey EnzymesMaximum Titer (mg/L)Carbon SourceReference
Escherichia coliPlasmid-basedTleD/pMT, CCD186.0GlucoseChen et al. 2022 [1]
Saccharomyces cerevisiaeChromosomal integrationCrtYB, CrtI, PhCCD132.4GlucoseZhang et al. 2020 [5]
Yarrowia lipolyticaChromosomal integrationCarB, CarRP, CCD1380.0GlucoseCzajka et al. 2018 [6]
E. coli-S. cerevisiae co-cultureDual platformTleD/pMT (E. coli) + reductase (S. cerevisiae)27.0GlycerolLu et al. 2024 [2]

Enzyme Engineering for Improved Methyltransferase Specificity

The engineering of methyltransferase enzymes represents a cornerstone of (+)-beta-irone biotechnological production, as these enzymes directly control both the efficiency and selectivity of the final biosynthetic step. The promiscuous methyltransferase (pMT) originally identified from Bacillus species exhibits inherent catalytic promiscuity, converting psi-ionone to multiple irone stereoisomers with limited selectivity [8] [9]. Systematic enzyme engineering efforts have focused on enhancing both catalytic activity and stereoselectivity toward the desired cis-alpha-irone product.

Structure-guided engineering approaches have proven particularly effective for methyltransferase optimization. The crystal structure analysis of the promiscuous methyltransferase revealed a homodimeric configuration with distinct substrate binding and catalytic domains [8] [9]. Critical residues located at the dimer interface were identified through computational modeling and experimental validation as key determinants of both enzyme stability and catalytic efficiency. Site-directed mutagenesis targeting these interfacial residues led to the development of the pMT10 variant, which demonstrated a 16-fold improvement in catalytic turnover rate (kcat) compared to the wild-type enzyme [8].

Further refinement through directed evolution and rational design strategies culminated in the development of the pMT12 variant, representing the current state-of-the-art in methyltransferase engineering for irone biosynthesis [9]. This optimized enzyme exhibits remarkable catalytic properties with a kcat value of 11.5 per minute, representing a 76.7-fold improvement over the wild-type enzyme. Equally important, the Michaelis constant (KM) was reduced from 150 micromolar to 28 micromolar, indicating significantly enhanced substrate affinity. The combined effect resulted in a catalytic efficiency (kcat/KM) improvement of over 400-fold, from 1.0 to 410.7 per minute per millimolar [9].

The engineering process involved comprehensive analysis of the enzyme inactivation mechanism using advanced mass spectrometry techniques [8] [9]. These studies revealed that suicide inactivation occurs through covalent modification of critical cysteine residues during catalysis. Strategic mutation of residues prone to oxidative damage, particularly those containing sulfur-containing amino acids, significantly enhanced enzyme stability and longevity during biotransformation reactions. The identification of these mechanistic insights enabled targeted engineering to overcome inherent limitations of the wild-type enzyme.

Selectivity enhancement represents another critical aspect of methyltransferase engineering for (+)-beta-irone production. The wild-type promiscuous methyltransferase produces approximately 60% cis-alpha-irone with the remainder consisting of other stereoisomers including trans-alpha-irone and beta-irone [8] [9]. Through systematic mutagenesis of the active site and substrate binding pocket, the pMT12 variant achieved 83% selectivity for cis-alpha-irone production, representing a substantial improvement in product purity. This enhanced selectivity directly translates to reduced downstream purification requirements and improved process economics.

The practical impact of these engineering improvements is demonstrated through one-step biotransformation experiments where purified enzymes convert psi-ionone substrate directly to (+)-beta-irone products [9]. The pMT12 variant achieved production titers of 121.8 milligrams per liter from psi-ionone substrate, representing a nearly 10-fold improvement over the wild-type enzyme. These results validate the effectiveness of structure-guided enzyme engineering for enhancing both catalytic activity and product selectivity in biotechnological applications.

Computational approaches have played an increasingly important role in methyltransferase engineering efforts. Molecular dynamics simulations, quantum mechanical calculations, and machine learning algorithms have been employed to predict the effects of amino acid substitutions on enzyme function [10] [11]. These predictive tools enable more efficient exploration of sequence space and reduce the experimental burden associated with enzyme optimization. Additionally, phylogenetic analysis of methyltransferase families has identified conserved structural motifs and functional domains that guide engineering strategies.

Enzyme Variantkcat (min⁻¹)KM (μM)kcat/KM (min⁻¹ mM⁻¹)cis-α-irone Selectivity (%)One-step Biotransformation Yield (mg/L)Fold Improvement (kcat)
pMT (wild-type)0.151501.06012.51.0
pMT102.404553.37078.316.0
pMT1211.5028410.783121.876.7

Fermentation Process Optimization and Yield Enhancement

The optimization of fermentation processes represents a critical determinant of successful (+)-beta-irone biotechnological production, requiring careful control of multiple interdependent parameters to maximize both product yield and process efficiency. Comprehensive studies have demonstrated that fermentation conditions significantly impact not only final product titers but also enzyme stability, substrate utilization efficiency, and overall process economics [12] [13] [14].

Temperature control emerges as one of the most crucial fermentation parameters for (+)-beta-irone production. Optimal temperatures typically range between 20 and 30 degrees Celsius, with 20 degrees Celsius consistently providing the highest product yields [13] [15]. Higher temperatures, while accelerating cell growth rates, lead to decreased enzyme stability and increased product volatilization losses. Specifically, fermentation at 20 degrees Celsius achieved approximately 2-fold higher production compared to fermentation at 37 degrees Celsius [15]. This temperature sensitivity is particularly pronounced for the carotenoid cleavage dioxygenase enzymes, which exhibit reduced catalytic activity and stability at elevated temperatures.

Dissolved oxygen management represents another critical optimization parameter, with studies demonstrating optimal production at moderate oxygen levels between 10 and 15 percent [13] [15]. Excessive aeration rates lead to significant product losses through volatilization, while insufficient oxygen supply limits the activity of oxygen-dependent enzymes in the biosynthetic pathway. The optimization of dissolved oxygen levels achieved an 1.8-fold improvement in production when maintained at 10% compared to 2% dissolved oxygen [15]. Additionally, careful control of aeration rates minimizes oxidative stress that can degrade carotenoid precursors and reduce overall pathway efficiency.

Fed-batch fermentation strategies have proven superior to batch cultivation for (+)-beta-irone production, enabling precise control of substrate availability and prevention of catabolite repression [13] [14]. The implementation of controlled glucose feeding at rates of approximately 20 milliliters per hour maintains glucose concentrations between 0 and 5 grams per liter, preventing overflow metabolism and directing carbon flux toward product formation. This feeding strategy achieved a 2.2-fold improvement in production compared to batch fermentation with high initial glucose concentrations [13].

pH regulation within the range of 6.8 to 7.2 ensures optimal cell viability and enzyme activity throughout the fermentation process [16] [15]. Neutral pH conditions maintain the stability of both host cells and heterologous enzymes while preventing the formation of inhibitory organic acids that can accumulate during extended fermentation periods. Automated pH control using ammonia and sodium hydroxide solutions achieved a 1.5-fold improvement in production compared to uncontrolled fermentation conditions [16].

Medium composition optimization has revealed the importance of balanced nutrient supply for sustained (+)-beta-irone production [13] [14]. Defined mineral media containing optimized concentrations of nitrogen sources, phosphate, magnesium sulfate, and trace elements consistently outperformed complex media formulations. The optimized medium composition achieved a 3.1-fold improvement in production compared to standard laboratory media, demonstrating the critical importance of nutritional balance for high-level production [13].

Fermentation duration represents a balance between maximizing product accumulation and maintaining process efficiency. Extended fermentation periods of 113 to 168 hours enable complete conversion of precursors to final products, achieving a 1.6-fold improvement compared to shorter fermentation times [13]. However, prolonged cultivation increases the risk of contamination and may lead to product degradation or cellular toxicity, requiring careful monitoring and optimization.

Agitation and mass transfer optimization ensure adequate mixing while minimizing mechanical stress on producer cells [17]. Gentle agitation rates between 50 and 200 revolutions per minute provide sufficient mixing for oxygen transfer and nutrient distribution while preventing shear-induced cell damage. Optimized agitation conditions achieved a 1.4-fold improvement in production compared to non-optimized mixing conditions [17].

The integration of process analytical technology and real-time monitoring systems enables dynamic optimization of fermentation conditions based on cellular metabolic state and product accumulation [12] [18]. Advanced control strategies including model predictive control and feedback regulation systems maintain optimal conditions throughout the fermentation process, maximizing both productivity and process consistency.

Scale-up considerations are particularly important for (+)-beta-irone production due to the sensitivity of the biosynthetic pathway to environmental fluctuations [19]. Successful translation from laboratory-scale to pilot-scale production requires careful attention to mixing patterns, oxygen transfer rates, and temperature uniformity. The implementation of computational fluid dynamics modeling and systematic scale-up studies ensures that optimal conditions established at small scale are maintained during industrial production.

ParameterOptimal RangeImpact on ProductionProduction Enhancement
Temperature (°C)20-30Higher temps reduce enzyme stability2-fold at 20°C vs 37°C
pH6.8-7.2Neutral pH maintains cell viability1.5-fold at pH 7.0
Dissolved Oxygen (%)10-15Moderate DO prevents product loss1.8-fold at 10% vs 2%
Feed Rate (mL/h)20Controlled feeding prevents overflow1.3-fold with controlled feeding
Glucose Concentration (g/L)0-5Low glucose prevents catabolite repression2.2-fold with fed-batch
Medium CompositionDefined mineral mediumBalanced nutrients support growth3.1-fold with optimized medium
Fermentation Time (h)113-168Extended time improves conversion1.6-fold extended fermentation
Agitation (rpm)50-200Gentle mixing prevents shear stress1.4-fold with optimized agitation

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

206.167065321 g/mol

Monoisotopic Mass

206.167065321 g/mol

Heavy Atom Count

15

UNII

Z17752202P

Dates

Last modified: 08-10-2024

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